molecular formula C16H20O3S B12730223 5,8-Diisopropyl-2-naphthalenesulfonic acid CAS No. 65520-67-4

5,8-Diisopropyl-2-naphthalenesulfonic acid

Katalognummer: B12730223
CAS-Nummer: 65520-67-4
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: LBIHURUKKNLEAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Diisopropyl-2-naphthalenesulfonic acid is an organic compound with the molecular formula C16H20O3S. It belongs to the class of naphthalenesulfonic acids, which are characterized by a naphthalene ring substituted with a sulfonic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Diisopropyl-2-naphthalenesulfonic acid typically involves the sulfonation of 5,8-diisopropylnaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5,8-Diisopropyl-2-naphthalenesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5,8-Diisopropyl-2-naphthalenesulfonic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5,8-Diisopropyl-2-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,8-Diisopropyl-2-naphthalenesulfonic acid is unique due to the presence of isopropyl groups at the 5 and 8 positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other naphthalenesulfonic acids and contributes to its specific applications in research and industry .

Eigenschaften

CAS-Nummer

65520-67-4

Molekularformel

C16H20O3S

Molekulargewicht

292.4 g/mol

IUPAC-Name

5,8-di(propan-2-yl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H20O3S/c1-10(2)13-7-8-14(11(3)4)16-9-12(20(17,18)19)5-6-15(13)16/h5-11H,1-4H3,(H,17,18,19)

InChI-Schlüssel

LBIHURUKKNLEAT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C2C=CC(=CC2=C(C=C1)C(C)C)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.